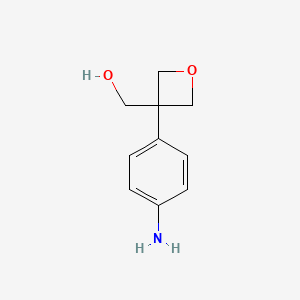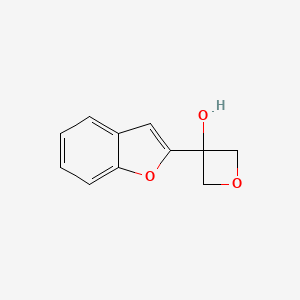
(3-(4-Aminophenyl)oxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Aminophenyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group with an amino substituent at the para position and a hydroxymethyl group at the oxetane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminophenyl)oxetan-3-yl)methanol typically involves the formation of the oxetane ring followed by the introduction of the amino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Aminophenyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
(3-(4-Aminophenyl)oxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-(4-Aminophenyl)oxetan-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The amino and hydroxymethyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(4-Hydroxyphenyl)oxetan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(3-(4-Methylphenyl)oxetan-3-yl)methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness
(3-(4-Aminophenyl)oxetan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and potential biological applications .
Eigenschaften
IUPAC Name |
[3-(4-aminophenyl)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXXZQGMHBKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7R)-7-fluoro-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8220426.png)
![2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline;2,2,2-trifluoroacetic acid](/img/structure/B8220443.png)
![(9aS)-2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride](/img/structure/B8220448.png)


![(7S)-spiro[2.5]octane-7-carboxylic acid](/img/structure/B8220455.png)
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)


![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
